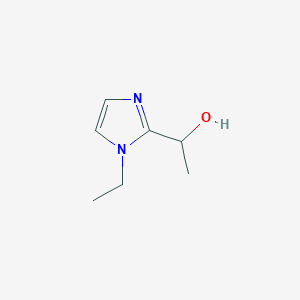

1-(1-ethyl-1H-imidazol-2-yl)ethanol

Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Biology and Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology. ajrconline.orgbiomedpharmajournal.org Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide range of biological targets like enzymes and receptors. benthamdirect.com This structural versatility is evident in its presence in numerous natural products, including the amino acid histidine and the neurotransmitter histamine, as well as in a multitude of synthetic drugs. biomedpharmajournal.orgwikipedia.org

The imidazole scaffold is considered a "privileged structure" because it forms the core of many compounds with diverse and potent pharmacological activities. ijpsjournal.com Researchers have extensively explored imidazole derivatives for their potential as antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic agents. ajrconline.orgnih.gov The electron-rich nature of the imidazole ring, combined with its ionizable character, can enhance the pharmacokinetic properties of drug candidates, improving solubility and bioavailability. tandfonline.compharmacyjournal.net This has made the synthesis and modification of imidazole-based molecules a highly active area of research, continually yielding new compounds for drug development. nih.gov

Overview of Ethanol-Substituted Imidazole Derivatives within Heterocyclic Chemistry

Among the vast array of imidazole derivatives, those substituted with an ethanol (B145695) group represent an important subclass. The introduction of a hydroxyl group via an ethyl linker can significantly influence a molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for biological activity. A common synthetic route to these compounds involves the reduction of a corresponding ketone precursor. For instance, 1-(substituted-phenyl)-2-(1H-imidazol-1-yl)ethanol derivatives are synthesized by reducing the respective ketone with sodium borohydride (B1222165) in ethanol. acs.org

These ethanol-substituted imidazoles have shown promise in various therapeutic areas. For example, many antifungal drugs, such as miconazole (B906) and econazole, feature a 1-phenylethanol (B42297) backbone with an imidazole substituent, highlighting the effectiveness of this structural motif. researchgate.net Research into new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives continues to yield compounds with potent antifungal activity, sometimes against resistant strains. researchgate.net The synthesis of N-substituted imidazole derivatives, including those with ethanol side chains, is a key strategy in the discovery of new antimicrobial agents. nih.gov The versatility of synthetic methods allows for the creation of a wide range of substituted imidazole ethanols, enabling chemists to fine-tune their properties for specific biological applications. nih.govresearchgate.net

Research Trajectories of 1-(1-ethyl-1H-imidazol-2-yl)ethanol within the Broader Imidazole Class

The specific compound, this compound, is a member of the ethanol-substituted imidazole family. While detailed research findings exclusively on this molecule are not extensively published, its research trajectory can be understood by examining its synthesis and the activities of structurally related compounds.

The synthesis of this compound would logically proceed via the reduction of its ketone precursor, 1-(1-ethyl-1H-imidazol-2-yl)ethanone. chemsrc.com This transformation is a standard procedure in organic synthesis, often accomplished with reducing agents like sodium borohydride.

The potential applications of this compound can be inferred from the known biological activities of similar structures. For instance, other ethanol-bearing imidazoles exhibit significant antifungal and antimicrobial properties. researchgate.netscialert.net The combination of the 1-ethyl-imidazole core with the ethanol functional group suggests that this compound could be investigated for similar activities. The ethyl group at the N-1 position of the imidazole ring and the ethanol group at the C-2 position create a specific stereoelectronic profile that could be explored for its interaction with various biological targets. Further research would be necessary to synthesize, characterize, and evaluate the biological profile of this compound to determine its specific place and utility within the extensive class of imidazole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethylimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-5-4-8-7(9)6(2)10/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNZYWWCECNSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341962-52-4 | |

| Record name | 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis of 1 1 Ethyl 1h Imidazol 2 Yl Ethanol

Computational Structural Studies

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for predicting the optimized geometry of molecules. For 1-(1-ethyl-1H-imidazol-2-yl)ethanol, DFT calculations, often using a basis set like B3LYP/6-311+G(d,p), can determine the most stable arrangement of its atoms in space. researchgate.netmdpi.com This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net The resulting optimized structure represents the molecule's most probable and stable form under standard conditions.

Interactive Table: Predicted Geometric Parameters from DFT

Below is a representative table of what DFT calculations could yield for key geometric parameters of the molecule. Actual values would be obtained from specific computational studies.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(imidazole)-C(ethanol) | ~1.5 Å |

| Bond Angle | C(imidazole)-C(ethanol)-O | ~109.5° |

| Dihedral Angle | N(imidazole)-C(imidazole)-C(ethanol)-O | Varies with conformer |

Conformational Analysis and Potential Energy Surface (PES) Studies

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations occur around the bond connecting the imidazole (B134444) ring to the ethanol (B145695) side chain and within the ethyl group. A Potential Energy Surface (PES) scan is a computational technique that maps the energy of the molecule as a function of one or more of these rotational angles. nih.gov This analysis helps identify the various stable conformers (local energy minima) and the transition states (saddle points) that separate them. nih.gov The conformer with the lowest energy on the PES is the global minimum and represents the most stable conformation of the molecule. nih.gov The study of ethanol's PES, for instance, reveals distinct trans and gauche conformers with a small energy gap between them. nih.gov

Evaluation of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. A larger gap implies greater stability. researchgate.net DFT calculations are also used to determine the energies of these orbitals and visualize their spatial distribution across the molecule. researchgate.net This analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Interactive Table: Frontier Orbital Energies

This table illustrates the kind of data generated from a HOMO-LUMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | (Typical negative value) | Indicates electron-donating capability |

| LUMO | (Typical near-zero or positive value) | Indicates electron-accepting capability |

| Energy Gap (ΔE) | (LUMO - HOMO) | Relates to chemical reactivity and stability |

Chirality and Stereoisomerism of this compound

The presence of a stereocenter in this compound gives rise to chirality, a fundamental aspect of its molecular structure.

The carbon atom in the ethanol moiety, which is bonded to the hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and the 1-ethyl-1H-imidazol-2-yl group, is a chiral center. nih.gov This means the molecule is non-superimposable on its mirror image. libretexts.org Consequently, this compound exists as a pair of enantiomers: (R)-1-(1-ethyl-1H-imidazol-2-yl)ethanol and (S)-1-(1-ethyl-1H-imidazol-2-yl)ethanol. These stereoisomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. libretexts.org

Stereoselective Synthetic Approaches

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Stereoselective synthesis aims to produce one stereoisomer in preference to others. organic-chemistry.org Common strategies include:

Use of Chiral Catalysts: Asymmetric catalysis employs chiral metal complexes or organocatalysts to guide a reaction toward the formation of a specific enantiomer.

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Enzymatic Resolution: This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

While specific stereoselective syntheses for this compound are not widely documented in general literature, these established principles would be the foundation for such synthetic routes. nih.gov

Impact of Stereochemistry on Molecular Conformation and Recognition

This difference in shape is critical for molecular recognition, particularly in biological systems. Enzymes and receptors are themselves chiral and will often interact differently with the two enantiomers of a chiral molecule. nih.gov One enantiomer may bind strongly to a receptor's active site, eliciting a specific biological response, while the other enantiomer may bind weakly or not at all. nih.gov Therefore, the stereochemistry of this compound is a determining factor for its potential interactions with other chiral molecules and biological macromolecules.

Mechanistic Insights into Biological Activities of 1 1 Ethyl 1h Imidazol 2 Yl Ethanol and Analogues

General Mechanisms of Action for Imidazole (B134444) Derivatives

The biological effects of imidazole-containing compounds are diverse and stem from several key mechanistic principles. The electron-rich nature of the imidazole ring allows it to readily interact with a variety of biological macromolecules, coordinate with metal ions, and modulate critical cellular signaling pathways. nih.govnih.gov

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors, Proteins)

A primary mechanism by which imidazole derivatives exert their effects is through direct interaction with biological macromolecules. nih.gov The imidazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong binding to the active sites of enzymes and receptors. mdpi.com This interaction is fundamental to the action of many imidazole-based drugs.

Many imidazole derivatives are known potent inhibitors of various enzymes. A well-documented example is their inhibition of cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. Current time information in Bangalore, IN.sigmaaldrich.comnih.govresearchgate.net The N3 atom of the imidazole ring coordinates with the heme iron atom within the enzyme's active site, disrupting sterol production and compromising fungal cell membrane integrity. nih.gov Beyond antifungal activity, imidazole derivatives have been shown to inhibit other key enzymes, including topoisomerase II, protein kinases, and nitric oxide synthase, contributing to their potential as anticancer and anti-inflammatory agents. nih.govnih.gov

Computational and experimental studies have shown that the imidazole scaffold's electron-rich characteristics are responsible for its ready binding to a wide array of proteins and receptors. nih.govnih.gov For instance, certain imidazole derivatives have been designed to interact with tubulin, interfering with microtubule polymerization and exhibiting anti-mitotic activity, which is a key mechanism for some anticancer drugs. researchgate.net Ligand-directed chemistry has also utilized the imidazole moiety to selectively label and modify membrane-bound proteins, highlighting its capacity for specific molecular recognition. capes.gov.br

Coordination Chemistry with Endogenous Metal Ions in Biological Contexts

The imidazole ring, particularly the sp²-hybridized nitrogen atom (N-3), is an excellent ligand for coordinating with endogenous metal ions. sigmaaldrich.comgoogle.com This property is central to the function of many metalloproteins where the imidazole side chain of histidine residues plays a critical role in binding metal cofactors like zinc, copper, and iron. sigmaaldrich.comnih.gov

Transition metal complexes of imidazole derivatives often exhibit enhanced biological activities compared to the ligands alone. google.com This enhancement can be attributed to alterations in the electronic and structural properties of both the imidazole ligand and the metal ion upon coordination. google.com The formation of these complexes can influence the compound's lipophilicity, cell permeability, and interaction with biological targets. The ability of imidazole derivatives to chelate metal ions is a key aspect of their mechanism of action in various contexts, from antimicrobial and anti-inflammatory effects to catalytic roles in synthetic chemistry. google.com

Modulation of Intracellular Signaling Pathways

Imidazole derivatives can significantly impact cellular function by modulating intracellular signaling pathways. Research has demonstrated that certain novel imidazole compounds can exert anti-leukemic effects by downregulating the AXL-Receptor Tyrosine Kinase (AXL-RTK) and key target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. This interference leads to reduced cell proliferation and the induction of apoptosis in cancer cells.

Furthermore, the imidazole pharmacophore has been associated with the downregulation of intracellular calcium (Ca²⁺) and potassium (K⁺) fluxes. nih.gov By altering ion channel function, these compounds can affect a multitude of cellular processes that are dependent on ion homeostasis, including nerve transmission, muscle contraction, and cell signaling cascades. This modulation of signaling pathways represents a significant mechanism through which imidazole derivatives can produce their wide-ranging pharmacological effects.

Structure-Activity Relationship (SAR) Studies

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence pharmacological properties and for designing more potent and selective therapeutic agents. nih.govnih.gov

Influence of N-Substitution (e.g., Ethyl Group) on Activity

The substitution at the N-1 position of the imidazole ring is a critical determinant of biological activity. For N-alkylated imidazoles, the length of the alkyl chain plays a significant role. Studies on the antibacterial activity of 1-alkylimidazole derivatives have shown that the efficacy against pathogens like Escherichia coli and Staphylococcus aureus increases as the carbon chain length of the alkyl substituent increases up to nine carbons. nih.govsigmaaldrich.com This effect is often linked to an increase in lipophilicity, which can enhance the compound's ability to penetrate bacterial cell membranes. nih.gov

| Compound Type | N-Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| 1-Alkylimidazole Derivatives | Increasing alkyl chain length (up to C9) | Increased antibacterial activity | nih.govsigmaaldrich.com |

| Antifungal Imidazoles | Elongation with aromatic rings | Broad-spectrum antifungal activity |

Role of the Ethanol (B145695) Side Chain and its Chemical Modifications (e.g., Esterification, Carbamate (B1207046) Formation)

While direct SAR studies on 1-(1-ethyl-1H-imidazol-2-yl)ethanol are limited in the available literature, valuable insights can be drawn from closely related isomers, particularly 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which also feature a modifiable ethanol side chain. In these analogues, the hydroxyl group of the ethanol moiety is a key site for chemical modification, such as esterification and carbamate formation, which significantly impacts biological activity.

Esterification: The conversion of the hydroxyl group into an ester has been a successful strategy for enhancing the antifungal activity of imidazole-based compounds. In a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, aromatic biphenyl (B1667301) esters were found to be more active than the parent alcohol and the reference drug fluconazole (B54011) against various Candida species. The ester moiety can influence the compound's physicochemical properties, such as solubility and ability to cross cell membranes. Furthermore, esters can act as prodrugs, undergoing hydrolysis by cellular esterases to release the active alcohol form at the target site. nih.gov Research has shown that specific ester derivatives can exhibit potent activity against resistant fungal strains. researchgate.net

Carbamate Formation: The formation of carbamates from the ethanol side chain is another important modification. Organic carbamates are known for their chemical stability and ability to act as peptide bond surrogates, which can improve interaction with biological targets. In a study of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, carbamates also demonstrated significant antifungal activity. The carbamate functionality can introduce additional hydrogen bonding opportunities and alter the conformational flexibility of the molecule, thereby modulating its binding affinity to target enzymes or receptors. SAR studies on imidazole-derived carbamates have shown that the nature of the substituents on the carbamate nitrogen is critical for activity.

These findings from related isomers suggest that the ethanol side chain of this compound is a crucial handle for structural modification. Both esterification and carbamate formation are promising avenues for the development of analogues with potentially enhanced or modulated biological activities.

| Parent Scaffold | Modification of Ethanol Side Chain | Resulting Biological Activity | Reference |

|---|---|---|---|

| 2-(1H-imidazol-1-yl)-1-phenylethanol | Esterification (aromatic biphenyl esters) | Increased antifungal activity against Candida spp. | |

| 2-(1H-imidazol-1-yl)-1-phenylethanol | Carbamate formation | Significant antifungal activity | |

| Imidazole-derived acetic acids | Carbamate/Amide modification | Critical for activity as Insulin-Degrading Enzyme (IDE) inhibitors |

Impact of Substitutions on the Imidazole Ring and Aromatic Moieties

The biological activity of imidazole-ethanol derivatives is profoundly influenced by the nature and position of substituents on both the imidazole ring and any associated aromatic moieties. nih.gov These modifications can alter the compound's electronic properties, lipophilicity, steric hindrance, and hydrogen-bonding capacity, all of which are critical for target interaction. nih.gov

Substitutions on the imidazole ring itself can significantly modulate activity. For instance, the introduction of different alkyl or aryl groups at various positions can tune the compound's lipophilicity, which in turn affects its ability to cross biological membranes. mdpi.com The presence of basic nitrogen atoms within the imidazole ring allows for the formation of water-soluble salts, potentially improving pharmacokinetic properties. nih.gov

When an aromatic moiety is part of the analogue's structure, substitutions on this ring play a pivotal role in defining the compound's biological profile. Electron-donating groups and hydrophilicity have been shown to be important for certain biological activities, whereas hydrophobic groups can sometimes lead to a decrease in activity. researchgate.net For example, in a series of imidazole derivatives, those with phenyl substitutions featuring -F, -Cl, -NH2, -N(CH3)2, -OH, and -OCH3 at the para-position demonstrated higher activity in specific assays. researchgate.net

The following table summarizes the impact of various substitutions on the biological activity of imidazole derivatives based on reported research findings:

| Substituent Group | Position | Observed Impact on Biological Activity |

| Electron-donating groups | p-position of phenyl ring | Enhanced activity in some models researchgate.net |

| Hydrophobic groups | p-position of phenyl ring | Decreased activity in some models researchgate.net |

| -F, -Cl, -NH2, -N(CH3)2, -OH, -OCH3 | p-position of phenyl ring | Higher activity in specific anti-inflammatory and antinociceptive assays researchgate.net |

| Nitro group | Imidazole ring | Key for the activity of nitroimidazole derivatives as antimicrobial agents nih.gov |

Stereochemical Influence on Biological Efficacy and Selectivity

The presence of a chiral center in compounds like this compound, specifically at the carbon atom of the ethanol moiety, means that stereochemistry plays a crucial role in their biological efficacy and selectivity. The spatial arrangement of atoms in enantiomers can lead to significant differences in their interaction with chiral biological targets such as enzymes and receptors.

In the context of antifungal activity, the separation of racemic mixtures of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives has revealed that the biological activity often resides predominantly in one enantiomer. For instance, studies on aromatic biphenyl ester derivatives of this scaffold have shown that the (-) isomers can be up to 500 times more active than the (+) isomers against certain fungal strains. nih.gov Specifically, (-)-6a and (-)-6b were found to be significantly more potent than the widely used antifungal drug fluconazole against Candida krusei. nih.gov This highlights the critical importance of stereochemistry in the design of potent and selective antifungal agents.

The differential activity of enantiomers underscores the three-dimensional nature of drug-receptor interactions. The more active enantiomer is thought to have a better fit into the binding site of the target enzyme, leading to a more stable complex and greater inhibitory effect.

Investigation of Specific Biological Pathways Modulated by Imidazole-Ethanol Derivatives

The diverse biological activities of imidazole-ethanol derivatives stem from their ability to modulate specific cellular pathways. Research has identified several key mechanisms through which these compounds exert their antifungal, antibacterial, antiprotozoal, and anticancer effects.

Antifungal Mechanisms, e.g., Lanosterol 14α-Demethylase (CYP51) Inhibition

A primary mechanism of antifungal action for many azole compounds, including imidazole derivatives, is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Lanosterol 14α-demethylase is a cytochrome P450 (CYP) enzyme, specifically CYP51. The nitrogen atom at position 3 of the imidazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function. The binding affinity and inhibitory potency are influenced by the substituents on the imidazole and any associated aromatic rings. For example, the dichlorophenyl and thienyl ether substitutions in the clinically used antifungal agent sertaconazole (B158924) enhance its binding to fungal CYP51.

Antibacterial Mechanisms

Imidazole derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov While the precise mechanisms can vary depending on the specific compound and bacterial species, several modes of action have been proposed.

One of the key mechanisms for nitroimidazole derivatives is the reduction of the nitro group under anaerobic conditions to form a short-lived, highly reactive nitro radical anion. nih.gov This radical can then damage bacterial DNA and other macromolecules, leading to cell death. nih.gov

Other imidazole-based compounds may exert their antibacterial effects by disrupting cell wall synthesis or inhibiting protein synthesis. nih.gov The lipophilicity of these derivatives, which can be modified by substitutions on the imidazole ring, is a critical factor in their ability to penetrate bacterial cell membranes and reach their intracellular targets. mdpi.com Scanning electron microscopy studies have shown that certain imidazole derivatives can cause morphological changes and damage to the bacterial cell envelope. mdpi.com

The following table provides an overview of the antibacterial activity of selected imidazole derivatives against common bacterial strains:

| Bacterial Strain | Type | Observed Activity of Imidazole Derivatives |

| Staphylococcus aureus | Gram-positive | Frequently used to assess the activity of imidazole derivatives, with some compounds showing promising results. nih.gov |

| Escherichia coli | Gram-negative | Commonly used for evaluating antibacterial activity, with some derivatives exhibiting potent effects. nih.gov |

| Pseudomonas aeruginosa | Gram-negative | Some metronidazole (B1676534)/1,2,3-triazole conjugates have shown potent activity against this bacterium. nih.gov |

| Bacillus subtilis | Gram-positive | Certain imidazole and imidazolium (B1220033) salts derived from amino acids have demonstrated better antibacterial activity against B. subtilis than E. coli. mdpi.com |

Antiprotozoal Mechanisms, e.g., Trypanosoma cruzi CYP51 Inhibition

Similar to their antifungal mechanism, certain imidazole-containing compounds exhibit antiprotozoal activity by targeting the CYP51 enzyme in parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov This enzyme is also crucial for sterol biosynthesis in these protozoa. Inhibition of T. cruzi CYP51 disrupts the parasite's cell membrane integrity, leading to its demise.

Research has shown that 2-, 4-, and 5-substituted imidazoles can display good activity against T. cruzi. nih.gov The development of imidazole-based inhibitors of protozoal CYP51 represents a promising strategy for the discovery of new treatments for neglected tropical diseases.

Anticancer Modalities, e.g., Apoptosis Induction

A growing body of evidence suggests that imidazole derivatives possess significant anticancer potential, with apoptosis induction being a key mechanism of action. rsc.orgnih.govnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.

Several studies have demonstrated that imidazole derivatives can trigger apoptosis in various cancer cell lines. rsc.orgnih.gov For example, one study found that a novel imidazole derivative, compound 4f, induced a 68.2% apoptosis rate in HeLa cells. nih.gov The mechanism of apoptosis induction by these compounds can involve multiple pathways. Western blot analysis has shown that compound 4f significantly increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, it led to an increase in caspase-3 expression, a key executioner caspase in the apoptotic cascade. nih.gov

Other imidazole derivatives have been shown to target oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. nih.gov By inhibiting this pathway, these compounds can downregulate the expression of proteins involved in cell survival and proliferation, such as cyclin D1, Bcl-2, and survivin, and induce apoptosis. nih.gov Additionally, some imidazole compounds can induce cell cycle arrest, further contributing to their anticancer effects. rsc.org

Radiosensitization Mechanisms

Extensive literature searches did not yield specific data or studies on the radiosensitization mechanisms of this compound. Research on radiosensitizing agents has historically focused on nitroimidazole derivatives, which are compounds characterized by a nitro group attached to the imidazole ring. This nitro group is crucial for their mechanism of action. In hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation therapy, the nitro group can be biochemically reduced to form reactive radical anions. These radicals can then "fix" radiation-induced DNA damage, rendering it permanent and leading to cell death. This "oxygen-mimetic" effect is a hallmark of nitroimidazole-based radiosensitizers.

Given that this compound lacks a nitro group, it would not operate through this classical pathway. For a non-nitro compound to act as a radiosensitizer, it would need to function through alternative mechanisms. These could theoretically include the inhibition of DNA repair pathways, depletion of intracellular antioxidants like glutathione, or modulation of cell signaling pathways that affect cell survival after radiation exposure. However, without specific experimental evidence for this compound, any proposed mechanism would be purely speculative.

Comparative Analysis of Biological Activities with Other Heterocyclic Scaffolds

The imidazole nucleus is a versatile scaffold in medicinal chemistry, known to be a component of many biologically active compounds. researchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The biological activity of imidazole-containing compounds is often compared with that of other heterocyclic structures to identify scaffolds with superior potency, selectivity, or improved pharmacokinetic profiles.

A comparative analysis reveals that the biological activities of imidazole derivatives can be both similar to and distinct from those of other heterocyclic scaffolds such as benzimidazoles, oxadiazoles, and triazoles.

Table 1: Comparative Biological Activities of Heterocyclic Scaffolds

| Heterocyclic Scaffold | Key Biological Activities Reported | Examples of Active Compounds |

| Imidazole | Anticancer, Antifungal, Antibacterial, Anti-inflammatory, Antiviral. researchgate.netnih.gov | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (Anti-inflammatory, Antifungal) nih.gov, 4-[1-(1-naphthyl)ethyl]-1H-imidazole (alpha 2-adrenoceptor agonist) nih.gov |

| Benzimidazole (B57391) | Antiprotozoal, Antimicrobial, Antitumor, Anti-HIV. wikipedia.org | 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives (Antiprotozoal) wikipedia.org, Rabeprazole (Proton pump inhibitor) mdpi.com |

| 1,3,4-Oxadiazole | Antibacterial (especially against Staphylococcus spp.). | 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines |

| 1,2,4-Triazole | Antifungal, Aromatase inhibition (Anticancer). | 1-(diarylmethyl)-1H-1,2,4-triazoles (Antimitotic, Aromatase inhibitory) |

| Imidazolidin-2-one | Cytotoxicity against cancer cell lines. | 4-(het)arylimidazoldin-2-ones |

The imidazole ring is a common feature in many antifungal agents due to its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is shared with triazole antifungals. In the realm of anticancer activity, imidazole derivatives have been designed to target various cellular processes, including tubulin polymerization, similar to some triazole-based compounds.

Benzimidazoles, which feature an imidazole ring fused to a benzene (B151609) ring, also exhibit a broad spectrum of biological activities. For instance, certain benzimidazole derivatives have shown potent antiprotozoal activity, even surpassing the efficacy of the imidazole-based drug metronidazole in some studies. wikipedia.org

Oxadiazole-containing compounds have emerged as potent antibacterial agents. For example, a 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative demonstrated strong bactericidal effects, particularly against Staphylococcus species, an activity also seen in some imidazole derivatives.

The imidazolidin-2-one scaffold, a saturated version of the imidazole ring with a carbonyl group, has been explored for its anticancer properties, with some derivatives showing cytotoxicity against human cancer cell lines.

Advanced Computational and Modeling Studies on 1 1 Ethyl 1h Imidazol 2 Yl Ethanol

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbohrium.com This method is instrumental in structure-based drug design.

Prediction of Binding Affinities and Molecular Recognition Events

This subsection would typically involve using scoring functions within docking software to estimate the binding affinity (e.g., in kcal/mol) between the ligand and a target protein. These scores help in ranking potential drug candidates and understanding the thermodynamics of the interaction. The analysis identifies key molecular recognition events, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

Identification of Critical Amino Acid Residues in Binding Pockets

Through docking simulations, researchers can identify the specific amino acid residues within the protein's binding site that form crucial interactions with the ligand. Visualizing the docked pose allows for a detailed map of these interactions, highlighting which residues are essential for anchoring the ligand and for biological activity.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and biomolecular complexes over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can model the movements of atoms and reveal how a ligand affects the protein's structure, flexibility, and stability. nih.govresearchgate.net This method can validate the stability of binding poses predicted by molecular docking and explore the conformational landscape of the complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

This process involves calculating various molecular descriptors (e.g., physicochemical, topological, and electronic properties) for a set of molecules with known activities. Statistical methods are then used to build a mathematical model that can predict the activity of new, untested compounds based on their descriptors.

Elucidation of Physicochemical Parameters Correlated with Efficacy

A key outcome of QSAR studies is the identification of the specific physicochemical properties that are most influential on the compound's efficacy. This helps medicinal chemists understand what features to modify in a lead molecule to enhance its desired biological effect.

As no specific research data for 1-(1-ethyl-1H-imidazol-2-yl)ethanol exists for these advanced computational topics, no data tables or detailed research findings can be generated.

In Silico ADME Prediction (focused on theoretical ADME profiles for compound design)

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage failures. In silico ADME prediction utilizes computational models to forecast these pharmacokinetic parameters, allowing for the prioritization of candidates with favorable profiles long before expensive and time-consuming experimental studies are undertaken. molinspiration.com These predictive models are built on the analysis of large datasets of known drugs and their physicochemical characteristics, providing a theoretical framework to evaluate novel molecules. chemicalbook.com

While comprehensive, published in silico ADME studies specifically for this compound are not extensively available in scientific literature, a robust theoretical profile can be generated using established computational models and the analysis of its fundamental physicochemical properties. Such an analysis is crucial for its potential consideration in compound design, offering insights into its drug-likeness and likely behavior in a biological system. The predictions are based on its molecular structure and rely on algorithms that estimate properties influencing its journey through the body.

Predicted Physicochemical Properties

The foundation of any ADME profile lies in the molecule's physicochemical properties. These characteristics, such as molecular weight, lipophilicity, and polar surface area, are primary determinants of its ability to be absorbed, distributed, and permeate biological membranes. Based on computational models for structurally similar compounds, the key predicted properties for this compound are summarized below.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for ADME |

| Molecular Formula | C₇H₁₂N₂O | - |

| Molecular Weight | 140.19 g/mol | High potential for passive diffusion across membranes. |

| XLogP3 | 0.5 | Balanced lipophilicity, favorable for solubility and permeability. |

| Hydrogen Bond Donors | 1 | Good membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | High potential for intestinal absorption and blood-brain barrier penetration. |

| Rotatable Bonds | 3 | Good oral bioavailability. |

Note: Values are computationally predicted and may be based on data for structurally analogous compounds, such as 2-(2-ethyl-1H-imidazol-1-yl)ethanol (PubChem CID: 25219106). These require experimental validation.

Drug-Likeness and Oral Bioavailability

A critical step in early-phase drug design is evaluating a compound against established "drug-likeness" filters. These rules, derived from the analysis of successful oral drugs, help to identify molecules with a higher probability of becoming viable drug candidates. One of the most widely used is Lipinski's Rule of Five, which sets thresholds for key physicochemical properties to ensure adequate absorption and permeability. nih.gov

Interactive Data Table: Drug-Likeness Profile of this compound

| Rule | Parameter | Predicted Value | Threshold | Compliance |

| Lipinski's Rule of Five | Molecular Weight | 140.19 | ≤ 500 g/mol | Yes |

| LogP | 0.5 | ≤ 5 | Yes | |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes | |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes | |

| Overall Result | Number of Violations | 0 | ≤ 1 Violation | Pass |

Detailed Research Findings

The in silico analysis of this compound indicates a promising ADME profile for a potential drug candidate designed for oral administration.

Absorption: The compound shows full compliance with Lipinski's Rule of Five, with zero violations. nih.gov This is a strong indicator of good potential for oral bioavailability. Its low molecular weight (140.19 g/mol ) and moderate number of rotatable bonds (3) suggest it can be readily absorbed following oral administration. Furthermore, the predicted Topological Polar Surface Area (TPSA) is 41.6 Ų. Molecules with a TPSA of less than 140 Ų are generally predicted to have good cell membrane permeability and oral bioavailability.

Distribution: The predicted lipophilicity, represented by an XLogP3 value of 0.5, suggests a favorable balance between aqueous solubility and lipid membrane permeability. This balance is crucial for a drug to dissolve in the gastrointestinal tract and subsequently pass through cellular barriers to distribute into tissues. The low TPSA value also suggests that the compound may be capable of penetrating the blood-brain barrier (BBB), a critical consideration for neurologically active agents.

Metabolism: While specific metabolic pathways have not been computationally detailed, the imidazole (B134444) ring is a common moiety in many drugs. wikipedia.org It is known to be a site for metabolism by cytochrome P450 (CYP) enzymes. The ethyl and ethanol (B145695) substituents also present potential sites for metabolic transformation, such as oxidation or glucuronidation. Predicting interactions with specific CYP isozymes would require more advanced and specific computational modeling.

Future Research Directions and Translational Perspectives for Imidazole Ethanol Chemistry

Design and Synthesis of Novel Analogues with Enhanced Biological Potency and Selectivity

The development of novel analogues of 1-(1-ethyl-1H-imidazol-2-yl)ethanol is a cornerstone of future research, aiming to enhance biological potency and selectivity. The synthesis of such analogues often involves multi-step reaction sequences. For instance, a general approach could involve the N-alkylation of an imidazole (B134444) ring followed by the introduction of a hydroxyethyl (B10761427) group at the C2 position. A variety of synthetic methods for creating imidazole derivatives have been reported, such as the Debus–Radziszewski reaction, which can be adapted for the synthesis of novel analogues. chemicalbook.com

Modification of the core structure of this compound at key positions can lead to compounds with improved pharmacological profiles. Future synthetic strategies will likely focus on:

Substitution on the Imidazole Ring: Introducing various substituents on the imidazole ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to specific targets.

Modification of the Ethyl Group: Altering the length and branching of the N-alkyl chain can impact the lipophilicity and metabolic stability of the compound.

Derivatization of the Hydroxyl Group: Esterification or etherification of the alcohol functionality can create prodrugs with improved bioavailability or lead to compounds with different biological activities. For example, studies on related 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters have shown potent anti-Candida activity. nih.gov

The synthesis of a library of such analogues will be crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further development.

Development of Advanced Methodologies for Studying Imidazole-Based Compounds In Vitro and In Vivo (excluding clinical trials)

To comprehensively evaluate the biological potential of this compound and its newly synthesized analogues, the development and application of advanced in vitro and in vivo methodologies are paramount. These methods will provide crucial insights into the compounds' efficacy and mechanism of action, bridging the gap between chemical synthesis and potential therapeutic application.

In Vitro Methodologies:

A battery of in vitro assays will be essential to characterize the biological activity of these imidazole derivatives. High-throughput screening (HTS) assays can be employed to rapidly assess the activity of a large library of compounds against various biological targets. Subsequent detailed in vitro studies would include:

Cell-based assays: To determine the cytotoxic or cytostatic effects of the compounds on various cell lines (e.g., cancer cells, microbial cells). Techniques such as the MTT assay are commonly used to assess cell viability. ambeed.com

Enzyme inhibition assays: To investigate the inhibitory potential of the compounds against specific enzymes that are implicated in disease pathogenesis.

Receptor binding assays: To determine the affinity and selectivity of the compounds for specific receptors.

Gene expression analysis: Techniques like quantitative PCR (qPCR) can be used to understand how these compounds modulate the expression of key genes involved in cellular pathways.

In Vivo Methodologies:

Promising candidates identified from in vitro studies will be further evaluated in preclinical in vivo models. These studies are critical for understanding the pharmacokinetic and pharmacodynamic properties of the compounds in a whole organism. Key in vivo studies would involve:

Animal models of disease: To assess the therapeutic efficacy of the compounds in relevant animal models (e.g., xenograft models for cancer, infection models for antimicrobial activity).

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.

Toxicology studies: To evaluate the potential toxicity of the compounds in animal models, which is crucial for assessing their safety profile.

The data generated from these advanced in vitro and in vivo studies will be instrumental in selecting the most promising candidates for further preclinical development.

Exploration of New Biological Targets and Novel Mechanisms of Action

A key aspect of future research will be the identification of novel biological targets for this compound and its derivatives. The imidazole scaffold is known to interact with a wide range of biological targets, including enzymes and receptors. wikipedia.org For instance, some imidazole derivatives have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). orgsyn.org

The exploration of new targets can be approached through several strategies:

Target-based screening: Screening a library of compounds against a panel of known biological targets to identify potential hits.

Phenotypic screening: Identifying compounds that produce a desired phenotypic change in cells or organisms without a priori knowledge of the target. Subsequent target deconvolution studies can then be performed to identify the molecular target.

Chemo-proteomics: Using chemical probes to identify the protein targets of a compound in a complex biological sample.

Once a target is identified, elucidating the mechanism of action at a molecular level will be crucial. This can involve techniques such as X-ray crystallography to determine the binding mode of the compound to its target protein, and various biochemical and biophysical assays to understand how the compound modulates the function of the target.

Potential in Chemical Probes and Tool Compounds Development for Biological Systems

Beyond their potential as therapeutic agents, imidazole ethanol (B145695) derivatives like this compound hold promise for the development of chemical probes and tool compounds. These are essential tools for basic research, allowing for the interrogation of biological systems and the validation of new drug targets.

The unique properties of the imidazole ring, such as its ability to coordinate with metal ions and its presence in the amino acid histidine, make it an attractive scaffold for probe development. semanticscholar.org Future research in this area could focus on:

Fluorescent probes: Attaching a fluorescent tag to the imidazole ethanol scaffold could enable the visualization of biological processes and the localization of the compound within cells.

Affinity-based probes: Designing probes that can be used for affinity chromatography to isolate and identify the binding partners of the compound.

Photoaffinity labels: Developing probes that can be used to covalently label the target protein upon photoactivation, facilitating target identification.

The development of such chemical probes derived from this compound would significantly contribute to our understanding of its biological targets and mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in Imidazole Derivative Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development, and the field of imidazole derivative research is no exception. nih.govsigmaaldrich.com These computational tools can be applied at various stages of the research pipeline to accelerate the discovery and optimization of new drug candidates.

Applications of AI and ML in Imidazole Research:

| Application Area | Description | Potential Impact |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits with desired biological activity. | Significantly reduces the time and cost associated with experimental screening. |

| De Novo Drug Design | Generative models can design novel molecular structures with optimized properties. | Enables the exploration of novel chemical space and the design of compounds with improved potency and selectivity. |

| ADME/Toxicity Prediction | Predictive models can estimate the pharmacokinetic and toxicological properties of compounds. | Allows for the early identification of compounds with unfavorable properties, reducing late-stage attrition. |

| Structure-Activity Relationship (SAR) Analysis | ML algorithms can identify complex patterns in SAR data to guide lead optimization. | Accelerates the optimization of lead compounds by providing insights into the key structural features that determine biological activity. |

By leveraging the power of AI and ML, researchers can make more informed decisions, design more effective experiments, and ultimately accelerate the translation of promising imidazole ethanol derivatives from the laboratory to potential clinical applications.

Q & A

Basic: What are the common synthetic routes for 1-(1-ethyl-1H-imidazol-2-yl)ethanol?

Methodological Answer:

The synthesis of this compound can be adapted from methods used for structurally related imidazole derivatives. For example:

- Stepwise Alkylation-Reduction: React 1-ethyl-1H-imidazole-2-carbaldehyde with a bromo- or chloro-ethyl precursor (e.g., 2-bromoethanol) under basic conditions (e.g., K₂CO₃ in DMF) to form the ketone intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields the alcohol .

- Phosphonate-Based Coupling: Use a Horner-Wadsworth-Emmons reaction with diethyl(2-oxoethyl)phosphonate and 1-ethyl-1H-imidazole-2-carbaldehyde to form the α,β-unsaturated ketone, followed by selective reduction .

Key Characterization: Confirm purity via HPLC and structure using , , and IR spectroscopy. For example, IR peaks near 1640–1650 cm (C=O stretch in intermediates) and 3300–3400 cm (O-H stretch in the final product) are critical .

Advanced: How can crystallographic data for this compound be validated?

Methodological Answer:

Crystal structure validation requires:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Ensure data completeness > 95% and resolution ≤ 0.84 Å .

- Refinement Tools: Employ SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to refine atomic coordinates and thermal parameters. Monitor R-factors (R) < 0.05 for high-quality data .

- Validation Checks: Use PLATON or CCDC tools to analyze geometric anomalies (e.g., bond-length mismatches, torsion angles). Cross-reference with PubChem crystallographic entries (e.g., DTXSID3074737 for related imidazole derivatives) .

Basic: What spectroscopic methods characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- : Peaks at δ 1.4–1.6 ppm (triplet, -CHCH), δ 3.8–4.2 ppm (multiplet, imidazole-CH-ethanol), and δ 4.8–5.0 ppm (broad, -OH).

- : Signals at δ 120–130 ppm (imidazole C4/C5), δ 60–65 ppm (ethanol-CH), and δ 15–20 ppm (ethyl-CH) .

- IR Spectroscopy: O-H stretch (~3350 cm), C-N stretches (1250–1350 cm), and imidazole ring vibrations (1500–1600 cm) .

- HRMS: Confirm molecular ion [M+H] at m/z 169.0974 (calculated for CHNO) .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

- Reactivity Prediction: Use density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets to model nucleophilic/electrophilic sites. Compare frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or alkylation .

- Database Mining: Leverage PubChem’s bioactivity data (e.g., EC values for imidazole antifungals) to infer potential biological targets .

- Retrosynthetic Planning: Apply Reaxys or Pistachio databases to identify feasible precursors (e.g., 1-ethylimidazole derivatives, ethylene oxide) and optimize synthetic pathways .

Advanced: How can researchers resolve contradictions in synthetic yields for this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Reaction Conditions: Compare solvent polarity (e.g., DMF vs. dioxane), temperature (reflux vs. room temperature), and catalyst loading (e.g., KCO at 1–5 mol%). reports 40–71% yields via phosphonate coupling, while achieves 60–80% via NaBH reduction .

- Purification Methods: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product. Monitor by TLC (R = 0.3–0.5 in 1:1 EtOAc/hexane) .

- Analytical Validation: Cross-check yields with quantitative (internal standard: 1,3,5-trimethoxybenzene) to avoid overestimation .

Basic: What are the known biological activities of structurally similar imidazole derivatives?

Methodological Answer:

While direct data on this compound is limited, analogs show:

- Antifungal Activity: Biphenyl esters of 2-(1H-imidazol-1-yl)-1-phenylethanols inhibit Candida spp. (MIC = 0.5–2 µg/mL) via sterol 14α-demethylase binding .

- Anticonvulsant Potential: 1-Phenyl-2-(imidazol-1-yl)ethanol derivatives modulate GABA receptors in murine models (ED = 25 mg/kg) .

- Research Gaps: Explore enzymatic assays (e.g., CYP51 inhibition) and in vivo toxicity profiling (e.g., zebrafish models) for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.